

The Discovery and Development of Remacemide: A Technical Overview

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Compound of Interest					
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Abstract

Remacemide hydrochloride ((±)-2-amino-N-(1-methyl-1,2-diphenylethyl)acetamide hydrochloride) is a notable example of a rationally designed neuroprotective agent that progressed through extensive preclinical and clinical development. Initially identified for its anticonvulsant properties, its mechanism of action as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, along with the activity of its principal metabolite, positioned it as a candidate for a range of neurological disorders. This technical guide provides an in-depth chronicle of Remacemide's journey from discovery to its extensive clinical evaluation in epilepsy, Parkinson's disease, and Huntington's disease. It details the experimental methodologies employed in its preclinical assessment, summarizes the quantitative outcomes of its clinical trials, and elucidates its molecular mechanism of action through signaling pathway diagrams.

Discovery and Initial Synthesis

Remacemide was first synthesized and developed by Fisons Pharmaceuticals in the early 1990s. The core strategy behind its development was to create a neuroprotective agent with a better safety profile than existing high-affinity NMDA receptor antagonists, which were often associated with significant adverse effects.

Synthesis



While the precise, proprietary synthesis route for **Remacemide** hydrochloride remains largely undisclosed in publicly available literature, the general synthesis of related 2-amino-N-substituted acetamides can be inferred from established organic chemistry principles. A plausible synthetic approach would involve the amidation of a primary amine with a protected glycine derivative, followed by deprotection.

A general synthetic scheme would likely involve:

- Formation of the core amine: Synthesis of the 1-methyl-1,2-diphenylethylamine backbone.
- Coupling with a protected glycine: Reaction of the synthesized amine with an N-protected glycine derivative (e.g., N-Cbz-glycine) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
- Deprotection: Removal of the protecting group (e.g., by hydrogenation if a Cbz group is used) to yield the primary amine of the glycine moiety.
- Salt formation: Treatment with hydrochloric acid to form the hydrochloride salt, enhancing stability and solubility.

Preclinical Development

The initial preclinical evaluation of **Remacemide** was conducted through the Anticonvulsant Screening Program (ASP), sponsored by the U.S. National Institutes of Health (NIH), which utilized a battery of standardized tests to identify and characterize potential antiepileptic drugs. [1]

Anticonvulsant Screening

Remacemide's anticonvulsant activity was primarily identified and characterized using two key in vivo models: the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.

The MES test is a preclinical model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[2][3]

Animal Model: Male CF-1 mice or Sprague-Dawley rats.



- Apparatus: An electroconvulsiometer with corneal electrodes.
- Procedure:
 - Animals are administered the test compound (Remacemide) or vehicle at various doses and at different time points before the test to determine the time of peak effect.
 - A topical anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas.
 - A 60 Hz alternating current (50 mA for mice, 150 mA for rats) is delivered for 0.2 seconds via the corneal electrodes.
 - The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
- Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.

The scPTZ test is a model for clonic seizures, which are akin to human myoclonic and absence seizures, and it evaluates a compound's ability to elevate the seizure threshold.[4][5]

- Animal Model: Male CF-1 mice.
- Procedure:
 - Animals are pre-treated with the test compound or vehicle.
 - At the time of peak effect, a convulsant dose of pentylenetetrazol (typically 85 mg/kg for CF-1 mice) is injected subcutaneously.
 - Animals are observed for 30 minutes for the presence of a clonic seizure, characterized by at least 5 seconds of clonus.
- Data Analysis: The ED50 is determined as the dose that prevents clonic seizures in 50% of the animals.

Preclinical Efficacy and Neuroprotection



Remacemide demonstrated efficacy in the MES test, indicating its potential utility against generalized tonic-clonic seizures. It was found to be less effective against seizures induced by pentylenetetrazol. Studies on the stereoisomers of **Remacemide** revealed that the (-) enantiomer was more potent than the racemate and the (+) enantiomer in the MES test.

Further preclinical studies established the neuroprotective properties of **Remacemide** and its active desglycinyl metabolite. This metabolite was found to be more potent than the parent compound in displacing [3H]MK-801 binding, suggesting a stronger interaction with the NMDA receptor ion channel.

Mechanism of Action

Remacemide and its primary active metabolite, desglycinyl-**remacemide**, exert their effects primarily through the modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.

NMDA Receptor Antagonism

Remacemide is classified as a low-affinity, non-competitive antagonist of the NMDA receptor. This means it blocks the ion channel of the receptor without competing with the binding of the neurotransmitters glutamate and glycine. The active metabolite, desglycinyl-**remacemide**, has a higher affinity for the NMDA receptor channel. This low-affinity characteristic is thought to contribute to **Remacemide**'s favorable safety profile compared to high-affinity NMDA antagonists like MK-801, which are associated with significant psychotomimetic side effects.

Signaling Pathways

The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with depolarization of the postsynaptic membrane to relieve the magnesium block, opens the ion channel, leading to an influx of Ca2+. This calcium influx triggers a cascade of downstream signaling events. **Remacemide** and its metabolite, by blocking this channel, inhibit these downstream effects.

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Clinical Development

Remacemide underwent extensive clinical investigation as an adjunctive therapy for epilepsy and as a potential treatment for Parkinson's disease and Huntington's disease.

Epilepsy

Several randomized, double-blind, placebo-controlled trials evaluated the efficacy and safety of **Remacemide** as an add-on therapy for patients with refractory epilepsy.

- Trial Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group studies. Patients with refractory partial seizures, already receiving up to three other antiepileptic drugs, were enrolled.
- Dosage Regimens: Doses ranging from 300 mg/day to 1200 mg/day were investigated, administered in either twice-daily (B.I.D.) or four-times-daily (Q.I.D.) regimens.
- Primary Efficacy Endpoint: The primary outcome was typically the percentage of patients achieving a 50% or greater reduction in seizure frequency from baseline (responders).

Study (Dosage)	N	Responder Rate (Remacemid e)	Responder Rate (Placebo)	P-value	Common Adverse Events
Add-on, B.I.D. (800 mg/day)	262	30% (18/60)	15% (9/60)	0.049	Dizziness, gastrointestin al issues
Add-on, Q.I.D. (1200 mg/day)	252	23%	7%	0.016	Dizziness, abnormal gait, somnolence, diplopia, fatigue
Cross-over (600 mg/day)	28	30%	9%	-	Well tolerated



Parkinson's Disease

The rationale for investigating **Remacemide** in Parkinson's disease stemmed from the hypothesis that glutamatergic overactivity contributes to motor symptoms and excitotoxic neuronal death.

- Trial Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study was conducted in patients with motor fluctuations treated with levodopa.
- Dosage: Doses up to 600 mg/day were evaluated.
- Primary Endpoints: The primary objective was to assess safety and tolerability. Efficacy was evaluated using the Unified Parkinson's Disease Rating Scale (UPDRS).

Treatment Group	Change in Motor UPDRS Score from Baseline	Key Adverse Events
Placebo	Worsening	-
Remacemide (150 mg/day)	Improvement	Dizziness, Nausea
Remacemide (300 mg/day)	Improvement	Dizziness, Nausea

Note: While trends toward improvement in motor UPDRS scores were observed at 150 mg/day and 300 mg/day, these changes were not statistically significant in the initial short-term study. **Remacemide** was found to be safe and well-tolerated as an adjunct to dopaminergic therapy.

Huntington's Disease

The neuroprotective potential of **Remacemide** made it a candidate for slowing the progression of Huntington's disease, a neurodegenerative disorder with a significant excitotoxic component.

- Trial Design: A randomized, double-blind, placebo-controlled tolerability study was conducted in ambulatory patients with Huntington's disease. A larger, long-term study also evaluated Remacemide in combination with Coenzyme Q10.
- Dosage: Dosages of 200 mg/day and 600 mg/day were used.



 Primary Endpoints: The primary outcome of the initial study was the proportion of subjects able to complete the study. Efficacy was assessed using the Unified Huntington's Disease Rating Scale (UHDRS).

In a short-term study, **Remacemide** was generally well-tolerated. A trend toward improvement in chorea was observed at a dosage of 200 mg/day. However, a larger, 30-month study (CARE-HD) found that neither **Remacemide** nor Coenzyme Q10 significantly slowed the decline in total functional capacity in patients with early Huntington's disease.

Pharmacokinetics

Remacemide is orally bioavailable and is metabolized in the liver. Its primary metabolite, desglycinyl-**remacemide**, is also pharmacologically active and has a longer half-life than the parent compound. The pharmacokinetics of **Remacemide** can be influenced by coadministration with enzyme-inducing antiepileptic drugs like carbamazepine and phenytoin, which can lower its plasma concentrations.

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Conclusion and Future Perspectives

The development of **Remacemide** represents a significant effort in the pursuit of a safe and effective neuroprotective agent. Its journey from a compound identified in broad anticonvulsant screens to a well-characterized NMDA receptor antagonist tested in multiple neurological disorders highlights a systematic approach to drug development. While it demonstrated a good safety profile and some evidence of efficacy, particularly as an adjunctive therapy in epilepsy, it did not ultimately achieve regulatory approval, and its development appears to have been discontinued.

The story of **Remacemide** provides valuable lessons for the development of future neuroprotective drugs. The concept of a low-affinity NMDA receptor antagonist remains a compelling strategy to mitigate excitotoxicity while avoiding the adverse effects of more potent blockers. Further research into compounds with similar mechanisms of action, potentially with improved pharmacokinetic profiles or greater efficacy of the active metabolites, may yet yield a successful therapeutic agent for a range of challenging neurological conditions.



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